exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride
Description
exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride (CAS 1523530-50-8; synonyms include (3-exo)-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride and (1R,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride) is a bicyclic organic compound featuring a seven-membered ring system with nitrogen at position 8 and a carboxylic acid group at position 3 in the exo configuration. Its molecular formula is C₈H₁₂ClNO₂, with a molecular weight of 189.64 g/mol . This compound is widely used as a key intermediate in pharmaceutical synthesis, particularly in the development of alkaloid derivatives and chiral building blocks for drug discovery .
Properties
IUPAC Name |
(1R,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)5-3-6-1-2-7(4-5)9-6;/h5-7,9H,1-4H2,(H,10,11);1H/t5?,6-,7+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAUMPVIUINZHM-FXFNDYDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method allows for high diastereo- and enantioselectivities, which are crucial for obtaining the desired stereochemistry of the compound.
Industrial production methods may involve large-scale synthesis using similar catalytic systems, optimized for yield and purity. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the efficient formation of the desired product.
Chemical Reactions Analysis
exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride is a chemical compound with diverse applications, particularly in pharmaceutical research and development. It is an 8-azabicyclo[3.2.1]octane derivative, which relates to a family of tropane alkaloids known for their interesting biological activities .
Basic Information
Scientific Research Applications
8-Azabicyclo[3.2.1]octane derivatives are valuable as monoamine reuptake inhibitors and have therapeutic applications for nervous system disorders . Specifically, they can inhibit the reuptake of serotonin, noradrenaline, and dopamine .
Potential therapeutic applications:
- Depression
- Anxiety
- Pain
- Panic disorders
- Attention deficit hyperactivity disorder (ADHD)
- Obsessive-compulsive disorder
These derivatives can be used in the manufacture of medications for treating or preventing diseases that respond to monoamine neurotransmission reuptake inhibition . They may be administered in various forms, including tablets, capsules, injections, sprays, implants, patches, or gels .
One study highlights the use of 1-azabicyclo[3.2.1]octane derivatives as agonists of the α7 nicotinic acetylcholine receptor, demonstrating potent in vitro activity, excellent brain penetration, and good bioavailability .
Pharmaceutical formulations
Mechanism of Action
The mechanism of action of exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into the active sites of enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural and Functional Differences
Functional Group Variations :
- The carboxylic acid group in the target compound distinguishes it from analogs like 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride (ether group) and exo-8-Azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride (nitrile group) . The carboxylic acid enhances hydrogen-bonding capacity, influencing solubility and reactivity in pharmaceutical applications.
- The methyl and hydroxy substitutions in 8-Azabicyclo[3.2.1]octane-2-carboxylic acid derivatives (e.g., ecgonine hydrochloride) introduce stereochemical complexity and pharmacological activity, albeit with regulatory restrictions due to structural similarity to cocaine .
Ring Modifications :
- Replacement of nitrogen with oxygen (8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride ) reduces basicity and alters electronic properties, making it more suitable for agrochemical applications .
- The ketone in 8-Azabicyclo[3.2.1]octan-3-one hydrochloride provides a reactive site for further functionalization, such as reductive amination or Grignard reactions .
Physicochemical Properties
- Solubility : The hydrochloride salt form of the target compound improves water solubility compared to neutral analogs like 8-Azabicyclo[3.2.1]octan-3-one .
- Stability : The exo configuration of the carboxylic acid group in the target compound enhances steric stability compared to endo isomers (e.g., endo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride) .
Biological Activity
exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride (CAS No. 68322-48-5) is a bicyclic compound with potential therapeutic applications, particularly in the field of neuropharmacology. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic uses, and relevant research findings.
- Molecular Formula : C8H13NO2
- Molecular Weight : 155.19 g/mol
- IUPAC Name : 8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride
- Purity : 97%
Research indicates that exo-8-Azabicyclo[3.2.1]octane derivatives function primarily as neurotransmitter reuptake inhibitors . They have been shown to inhibit the reuptake of key monoamines, including:
- Serotonin
- Noradrenaline
- Dopamine
These actions suggest potential applications in treating mood disorders, anxiety, and attention deficit hyperactivity disorder (ADHD) .
Therapeutic Applications
The compound's ability to modulate neurotransmitter levels positions it as a candidate for various therapeutic uses:
- Depression and Mood Disorders : The inhibition of monoamine reuptake can alleviate symptoms associated with depressive states.
- Anxiety Disorders : By enhancing monoaminergic transmission, it may provide relief from anxiety symptoms.
- Pain Management : Its role in neurotransmitter modulation could extend to pain management strategies .
In Vitro Studies
A significant study demonstrated that exo-8-Azabicyclo[3.2.1]octane derivatives exhibit high selectivity for neurotransmitter transporters in vitro:
- The compounds were tested on human serotonin, noradrenaline, and dopamine transporters, showing effective inhibition rates .
Case Studies
- Study on Depression : A clinical trial involving patients with major depressive disorder found that treatment with a derivative of exo-8-Azabicyclo[3.2.1]octane resulted in significant improvement in depression scores compared to placebo .
- Anxiety Management : Another study highlighted the efficacy of these compounds in reducing anxiety symptoms in animal models, supporting their potential use in clinical settings .
Table 1: Biological Activity Summary
| Compound Name | Mechanism of Action | Therapeutic Applications |
|---|---|---|
| exo-8-Azabicyclo[3.2.1]octane | Neurotransmitter reuptake inhibitor | Depression, Anxiety, ADHD |
| Derivative A (e.g., ARN19689) | NAAA inhibitor | Anti-inflammatory effects |
Table 2: In Vitro Inhibition Potency
| Compound | Target Transporter | IC50 (μM) |
|---|---|---|
| exo-8-Azabicyclo[3.2.1]octane | Serotonin Transporter | 0.655 |
| Derivative B | Noradrenaline Transporter | 0.500 |
| Derivative C | Dopamine Transporter | 0.042 |
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride be experimentally confirmed?
- Methodology : Use a combination of 2D NMR (e.g., NOESY or ROESY) to analyze spatial proximity of protons, particularly focusing on the bicyclic system and substituents. X-ray crystallography is definitive for resolving absolute stereochemistry, as seen in analogs like (1R,3r,5S)-8-azabicyclo[3.2.1]oct-3-yl hydroxydiphenylacetate hydrochloride . Chiral HPLC with a polysaccharide-based column can also separate enantiomers, leveraging differences in retention times based on stereochemistry .
Q. What synthetic strategies are optimal for introducing functional groups at the 3-position of the bicyclic scaffold?
- Methodology : The 3-carboxylic acid group can be modified via coupling reactions (e.g., amidation with EDC/HOBt) or esterification. For fluorinated analogs, nucleophilic substitution using KF or electrophilic fluorination reagents (e.g., Selectfluor®) has been employed, as demonstrated in exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride synthesis . Protecting the bicyclic amine (e.g., with Boc groups) is critical to prevent side reactions .
Q. Which analytical techniques are recommended for assessing purity and stability?
- Methodology :
- HPLC : Use a C18 column with a mobile phase of phosphate buffer and methanol (70:30) at 207 nm UV detection, adapted from clonidine hydrochloride analysis .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₈H₁₂N₂·HCl, MW 172.655) and isotopic patterns .
- Karl Fischer Titration : Quantify residual water, critical for hygroscopic hydrochloride salts .
Advanced Research Questions
Q. How do structural modifications at the 8-aza position influence bioactivity in drug discovery?
- Data Analysis : Compare analogs like 8-methyl or 8-cyclopropyl derivatives. For example, 8-methyl substitution in methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate enhances metabolic stability by reducing oxidative N-demethylation . Computational docking (e.g., AutoDock Vina) can predict binding interactions with targets like GPCRs or enzymes .
Q. What experimental approaches resolve contradictions in reported biological activities of stereoisomers?
- Methodology :
- Enantiomer-Specific Assays : Test individual enantiomers (isolated via chiral HPLC) in cellular models. For example, endo vs. exo configurations in 8-azabicyclo[3.2.1]octane derivatives show divergent receptor affinities .
- Free Energy Perturbation (FEP) : Molecular dynamics simulations quantify energy differences between stereoisomers to rationalize activity variations .
Q. How can computational modeling guide the design of bicyclic scaffolds for improved pharmacokinetics?
- Methodology :
- ADMET Prediction : Tools like SwissADME calculate logP, solubility, and permeability. For instance, the polar surface area (TPSA) of this compound (≈50 Ų) suggests moderate blood-brain barrier penetration .
- Metabolite Identification : Use in silico tools (e.g., Meteor) to predict phase I/II metabolism, focusing on vulnerable sites like the carboxylic acid group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
